4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented in the sources I found. A related compound, “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Condensed 4-Aminothiazole Derivatives : Utilizing α-bromolactam and thioamide, researchers successfully synthesized cyclic 4-aminothiazole derivatives, indicating a method for constructing 4-aminothiazole-containing compounds, potentially including 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (Uchikawa & Aono, 1994).
Microwave-Assisted Synthesis of Isothiazolopyridine Derivatives : Isothiazolopyridines, including structures similar to the target compound, have been synthesized using both traditional and modern microwave techniques, providing a versatile method for the synthesis of such compounds (Youssef, Azab, & Youssef, 2012).
Synthesis of Pyridin-2(1H)-one Derivatives : This research outlines the synthesis of various pyridin-2(1H)-one derivatives, which may share chemical similarities with the target compound, demonstrating its potential in chemical synthesis (Shatsauskas et al., 2017).
Biological and Pharmacological Applications
Non-amidine Factor Xa Inhibitor Research : The structure 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a part of the target compound, was explored as a binding element in factor Xa inhibitors, suggesting its potential in anticoagulant development (Haginoya et al., 2004).
Synthesis of Heterocyclic Carboxamides : Studies on heterocyclic carboxamides, similar in structure to the target compound, have shown potential in antipsychotic medication development, indicating a possible application area (Norman et al., 1996).
Muscarinic Receptor Pharmacology : Research involving derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol, structurally related to the target compound, was conducted to determine their affinity for muscarinic receptors, suggesting potential applications in neuropharmacology (Pedersen et al., 1999).
Anticonvulsant Activity : Isothiazolopyridine derivatives, related to the target compound, have been investigated for anticonvulsant properties, hinting at its utility in neurological disorder treatments (Paronikyan et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound “4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Based on the properties of imidazole derivatives, it can be hypothesized that it may interact with various biological targets to exert its effects .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS.ClH/c1-18-7-6-11-12(8-18)20-14(16-11)17-13(19)9-2-4-10(15)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQALHWQWNUITF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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